Triethyloxonium Tetrafluoroborate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Triethyloxonium Tetrafluoroborate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the properties, reactivity, and handling of a powerful ethylating agent.
Triethyloxonium tetrafluoroborate (B81430), often referred to as Meerwein's reagent, is a potent and versatile electrophilic ethylating agent widely employed in organic synthesis. Its high reactivity makes it particularly useful for the ethylation of a broad range of nucleophiles, including those that are weakly reactive. This technical guide provides a detailed overview of the core properties, reactivity, and experimental protocols associated with triethyloxonium tetrafluoroborate, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties
Triethyloxonium tetrafluoroborate is a white crystalline solid that is commercially available, typically stabilized with a small amount of diethyl ether. It is sensitive to moisture and should be handled under anhydrous conditions to prevent decomposition.[1][2]
| Property | Value | Source |
| Chemical Formula | C₆H₁₅BF₄O | [3] |
| Molecular Weight | 189.99 g/mol | [3] |
| Melting Point | 91-92 °C (decomposes) | [2][4] |
| Density | 1.328 g/mL at 25 °C | [5] |
| Solubility | Soluble in dichloromethane (B109758); reacts with water. | [4][5][6] |
| Appearance | White to light yellow crystalline powder. | [5] |
Spectral Data:
Reactivity and Synthetic Applications
Triethyloxonium tetrafluoroborate is a powerful Sₙ2 alkylating agent, capable of delivering an ethyl group to a wide variety of nucleophilic functional groups. Its reactivity stems from the highly electrophilic nature of the ethyl group attached to the positively charged oxygen atom. Reactions are typically carried out in inert, anhydrous solvents such as dichloromethane at or below room temperature.[6]
Key Reactions:
-
Ethylation of Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenols, can be efficiently converted to their corresponding ethyl ethers.[6][7]
-
Esterification of Carboxylic Acids: Carboxylic acids are readily converted to ethyl esters under mild conditions, providing an alternative to traditional acid-catalyzed esterification methods.[4]
-
Alkylation of Amides and Lactams: Amides and lactams can be O-ethylated to form imidate salts, which are versatile synthetic intermediates. These can be hydrolyzed to esters and amines or further reacted to form other functional groups.[2][6]
-
S-Alkylation of Sulfides and Thiols: Sulfides and thiols are excellent nucleophiles and react readily with triethyloxonium tetrafluoroborate to form sulfonium (B1226848) salts.[2][6]
-
N-Alkylation of Amines: Primary, secondary, and tertiary amines can be ethylated to form the corresponding ammonium (B1175870) salts.[8]
-
Reaction with Ethers and Epoxides: Ethers can be alkylated to form trialkyloxonium salts. Epoxides undergo ring-opening reactions when treated with Meerwein's reagent.[2][6]
The general mechanism for ethylation involves the nucleophilic attack of the substrate on one of the ethyl groups of the triethyloxonium cation, with diethyl ether serving as the leaving group.
Detailed Experimental Protocols
The following are representative experimental procedures for the synthesis of triethyloxonium tetrafluoroborate and its use in common ethylation reactions.
Synthesis of Triethyloxonium Tetrafluoroborate
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Epichlorohydrin
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
Procedure:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with boron trifluoride diethyl etherate and anhydrous diethyl ether under a nitrogen atmosphere.
-
Epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is then cooled, and the crystalline product is isolated by filtration under a blanket of nitrogen.
-
The solid is washed with anhydrous diethyl ether and dried under vacuum to yield triethyloxonium tetrafluoroborate as a white solid.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. Triethyloxonium tetrafluoroborate | 368-39-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. homework.study.com [homework.study.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
